Antibacterial agent 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

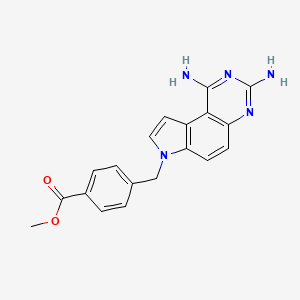

Molecular Formula |

C19H17N5O2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

methyl 4-[(1,3-diaminopyrrolo[3,2-f]quinazolin-7-yl)methyl]benzoate |

InChI |

InChI=1S/C19H17N5O2/c1-26-18(25)12-4-2-11(3-5-12)10-24-9-8-13-15(24)7-6-14-16(13)17(20)23-19(21)22-14/h2-9H,10H2,1H3,(H4,20,21,22,23) |

InChI Key |

BHSTYBXRXPZJCW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Identity of Antibacterial Agent 26

For Immediate Release

[City, State] – In the ongoing battle against antimicrobial resistance, the elucidation of novel antibacterial compounds is of paramount importance. This technical guide provides a comprehensive overview of a promising molecule designated as Antibacterial agent 26, a potent inhibitor of dihydrofolate reductase (DHFR) with the molecular formula C₁₉H₁₇N₅O. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Core Compound Identity

This compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway of bacteria. The inhibition of DHFR disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. The molecular formula of this agent is C₁₉H₁₇N₅O, and its molecular weight is 347.37 g/mol .

Mechanism of Action: Targeting a Key Bacterial Pathway

The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. Tetrahydrofolate and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. By blocking this enzyme, this compound effectively starves the bacterial cell of these vital building blocks, leading to a bacteriostatic or bactericidal effect.

The logical relationship of this inhibitory action can be visualized as follows:

Quantitative Data

Due to the absence of a publicly available research article specifically detailing "this compound," a comprehensive table of quantitative data from a single source cannot be compiled. However, based on the characterization of this molecule as a potent DHFR inhibitor, the following table outlines the expected types of quantitative data that would be crucial for its evaluation.

| Parameter | Description | Expected Range/Value | Significance |

| MIC (μg/mL) | Minimum Inhibitory Concentration against various bacterial strains (e.g., S. aureus, E. coli). | Low single digits or sub-μg/mL | Indicates the potency of the antibacterial activity. |

| IC₅₀ (nM) | Half-maximal inhibitory concentration against bacterial DHFR. | Low nanomolar | Measures the specific inhibitory activity against the target enzyme. |

| Selectivity Index | Ratio of IC₅₀ for human DHFR to bacterial DHFR. | >100 | A high value indicates a lower potential for toxicity in humans. |

| MBC (μg/mL) | Minimum Bactericidal Concentration. | Close to MIC | Determines if the agent is bactericidal or bacteriostatic. |

| Cytotoxicity (CC₅₀, μM) | Half-maximal cytotoxic concentration against human cell lines. | High micromolar | Assesses the potential for toxicity to human cells. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of a novel antibacterial DHFR inhibitor like this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antibacterial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus ATCC 29213) and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To measure the in vitro inhibitory activity of the compound against the DHFR enzyme.

Methodology (Spectrophotometric):

-

Purify recombinant DHFR from the target bacterial species.

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), NADPH, and dihydrofolate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding the DHFR enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculate the initial reaction rates for each compound concentration.

-

The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To assess the toxicity of the compound to mammalian cells.

Methodology (MTT Assay):

-

Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The MTT is reduced by metabolically active cells to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Experimental Workflow

The general workflow for the preclinical evaluation of a novel antibacterial agent like this compound is depicted below.

Conclusion

This compound represents a promising lead compound in the quest for new antibacterial therapies. Its potent inhibition of the essential bacterial enzyme DHFR, coupled with the potential for high selectivity, warrants further investigation. The methodologies and data frameworks presented in this guide provide a robust foundation for the continued research and development of this and other novel antibacterial agents. The scientific community is encouraged to pursue further studies to fully elucidate the chemical structure and therapeutic potential of this molecule.

The Vanguard of Defense: A Technical Guide to the Discovery and Synthesis of Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop new antibacterial agents has never been more critical. This technical guide provides an in-depth exploration of the core methodologies, quantitative data, and strategic workflows that underpin the modern antibacterial drug discovery pipeline. From high-throughput screening of vast chemical libraries to the rational design of targeted therapies and the intricate synthesis of novel molecular scaffolds, this document serves as a comprehensive resource for professionals dedicated to combating infectious diseases.

Quantitative Analysis of Novel Antibacterial Agent Efficacy

The initial evaluation of a potential antibacterial agent hinges on robust quantitative data that delineates its potency against various bacterial strains. Key metrics include the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the half-maximal inhibitory concentration (IC50) for target-specific inhibition.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a fundamental measure of a compound's potency.

Table 1: MIC of Novel Synthetic Compounds against Bacterial Strains

| Compound/Agent | S. aureus (ATCC 29213) | Methicillin-resistant S. aureus (MRSA) | B. subtilis | E. coli (ATCC 25922) | P. aeruginosa | Reference |

| Oxazolidinone Derivative | 2-3 µg/mL | - | - | - | - | [2] |

| Quinone Derivative 28 | - | <0.5 µg/mL | - | - | - | [3] |

| Pleuromutilin Derivative 8 | 0.125 µg/mL | 0.25 µg/mL | - | >64 µg/mL | - | [4] |

| Linezolid Conjugate | 4.5 µM | - | 2.25 µM | - | - | [5] |

| Silver Nanoparticles (5 nm) | 0.625 mg/mL | - | - | - | - | [6] |

Table 2: MIC of Novel Antimicrobial Peptides (AMPs) against Bacterial Strains

| Peptide | S. aureus | Methicillin-resistant S. aureus (MRSA) | E. coli | Reference |

| Cyclic Peptide-1 | - | 16 µg/mL | - | |

| Cyclic Peptide-11 | - | 8 µg/mL | - | |

| Cyclic Peptide-14 | - | 8 µg/mL | - | |

| ITR-16 | 0.62 - 2.5 µM | - | - | [7] |

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[8] This metric is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Table 3: MBC of Novel Antibacterial Agents

| Agent | Bacterial Strain | MBC Value | Reference |

| Silver Nanoparticles (5 nm) | S. aureus | 0.625 mg/mL | [6] |

| CTAB-AgNPs | E. coli | 0.031 µM | [9] |

| CTAB-AgNPs | S. aureus | 0.015 µM | [9] |

| CTAB-CuNPs | E. coli | 0.003 µM | [9] |

| CTAB-CuNPs | S. aureus | 0.015 µM | [9] |

| PVP-AgNPs | E. coli | 0.5 µM | [9] |

| PVP-AgNPs | S. aureus | 1.0 µM | [9] |

Half-Maximal Inhibitory Concentration (IC50) Data

The IC50 value measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In antibacterial research, this is often used to quantify the inhibition of a specific bacterial enzyme.

Table 4: IC50 of Novel Antibacterial Compounds

| Compound | Target Enzyme/Process | Bacterial Strain | IC50 Value | Reference |

| SHa13 | SaMurB | S. epidermidis | 1.64 ± 0.01 µM | [10] |

| SH5 | SaMurB | S. epidermidis | 5.56 ± 0.51 µM | [10] |

| Compound 2 | PleD | - | ~11 µM | [11] |

| Compound 7 | PleD | - | ~11 µM | [11] |

| DTBSB | - | S. aureus | 107.28 ± 1.23 µM | [12] |

| DTBSB | - | P. aeruginosa | 129.63 ± 2.50 µM | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery. This section provides methodologies for key in vitro assays.

Protocol for Broth Microdilution MIC Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Antimicrobial agent stock solution

-

Sterile pipette and tips

-

Incubator (37°C)

-

Plate reader (optional)

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in the microtiter plate using MHB. The final volume in each well should be 100 µL.

-

Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration, typically 5 x 10^5 CFU/mL in MHB.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

-

Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol for Time-Kill Kinetic Assay

This assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., MHB)

-

Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

-

Timer

Procedure:

-

Prepare Cultures: Inoculate flasks containing fresh broth with the bacterial culture to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.

-

Add Antimicrobial Agent: Add the antimicrobial agent at the desired concentrations to the test flasks. Include a growth control flask without any antimicrobial.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

-

Incubate and Count Colonies: Incubate the agar plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the antimicrobial agent. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Protocol for Macromolecular Synthesis Assay

This assay helps to identify the cellular pathway targeted by a novel antibiotic by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.[4]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Minimal media

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and N-acetyl-[³H]glucosamine (for peptidoglycan)

-

Test compound and control antibiotics with known mechanisms of action

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Culture Preparation: Grow bacteria in minimal media to the mid-logarithmic phase.

-

Precursor Labeling: Add the respective radiolabeled precursors to separate aliquots of the bacterial culture and incubate for a short period to allow for uptake.

-

Compound Addition: Add the test compound or control antibiotics to the labeled cultures.

-

Time-Course Sampling: At various time points after compound addition, remove aliquots from each culture.

-

Precipitation: Immediately add cold TCA to the aliquots to precipitate the macromolecules and stop the incorporation of radiolabeled precursors.

-

Filtration: Collect the precipitated macromolecules by vacuum filtration onto glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated precursors.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Compare the rate of incorporation of each precursor in the presence of the test compound to the untreated control. A significant reduction in the incorporation of a specific precursor suggests that the compound inhibits that particular macromolecular synthesis pathway.

Protocol for Synthesis of Novel Pleuromutilin Derivatives

This protocol describes a general method for the synthesis of novel pleuromutilin derivatives by modifying the C14 side chain.[8]

Materials:

-

Pleuromutilin

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid

-

Appropriate amine or thiol

-

Coupling agents (e.g., DCC, EDC)

-

Solvents (e.g., Dichloromethane, Acetonitrile)

-

Chromatography supplies for purification

General Procedure:

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of pleuromutilin, for example, by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the acetonide.

-

Activation of the C14 Hydroxyl Group: The C14 hydroxyl group can be activated for subsequent nucleophilic substitution. For instance, it can be converted to a tosylate or mesylate.

-

Nucleophilic Substitution: React the activated pleuromutilin intermediate with a desired nucleophile, such as an amine or a thiol, to introduce a new side chain at the C14 position. This reaction is typically carried out in a suitable solvent like acetonitrile or DMF.[4]

-

Deprotection: Remove the protecting groups to yield the final pleuromutilin derivative. For an acetonide protecting group, this can be achieved using acidic conditions.

-

Purification: Purify the final compound using column chromatography to obtain the desired product with high purity.

-

Characterization: Characterize the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Visualizing Workflows and Pathways in Antibacterial Discovery

Visual representations of complex processes are invaluable for understanding and communication in drug discovery. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways.

High-Throughput Screening (HTS) Workflow

Rational Drug Design Workflow

Bacterial Stringent Response Signaling Pathway

Mechanism of Action (MOA) Identification Workflow

Strategies to Overcome Antibacterial Resistance

References

- 1. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antibacterial Agents 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives [jstage.jst.go.jp]

- 8. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]

- 9. Nanomedicines as a cutting-edge solution to combat antimicrobial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. GraphViz via PHP on AlmaLinux Dot Circular Layout Tutorial | Robert James Metcalfe Blog [rjmprogramming.com.au]

- 11. Antibiotic targeting of the bacterial secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Graphviz [graphviz.org]

The Core Mechanism of Bacterial Dihydrofolate Reductase (DHFR) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in bacterial metabolic pathways, responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacteriostasis or bactericidal effects. This technical guide provides an in-depth exploration of the mechanism of action of DHFR inhibitors in bacteria, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The guide details the molecular interactions between inhibitors and the enzyme, presents quantitative data on inhibitor efficacy, outlines key experimental protocols for studying these interactions, and discusses the mechanisms of bacterial resistance.

Introduction

The rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents and a deeper understanding of existing drug targets. Dihydrofolate reductase (DHFR) has long been a validated and successful target for antibacterial therapy.[1][2] The selective inhibition of bacterial DHFR over its mammalian counterpart is a cornerstone of the clinical efficacy of drugs like trimethoprim.[3][4][5] This guide delves into the fundamental principles governing the action of DHFR inhibitors, providing the technical details required for advanced research and development in this field.

The Bacterial Folate Pathway and the Role of DHFR

Bacteria, unlike mammals who obtain folate from their diet, must synthesize dihydrofolate (DHF) de novo. DHFR catalyzes the crucial final step in this pathway, the NADPH-dependent reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[6] Consequently, the inhibition of DHFR leads to a depletion of these essential building blocks, halting DNA replication and cell division.[6][7]

Below is a diagram illustrating the bacterial folate synthesis pathway and the point of intervention for DHFR inhibitors.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are structural analogs of the natural substrate, dihydrofolate.[8] They act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity.[7][9] This binding is often reversible.[10] The selectivity of inhibitors like trimethoprim for bacterial DHFR is due to structural differences in the active sites of the bacterial and mammalian enzymes.[4][7] For instance, trimethoprim binds to E. coli DHFR with an affinity several thousand times greater than its affinity for human DHFR.[5]

The binding of the inhibitor prevents the binding of DHF, thereby blocking its reduction to THF. This leads to the downstream effects of depleted THF, ultimately inhibiting bacterial growth.[7]

The logical relationship of DHFR inhibition can be visualized as follows:

Quantitative Data on DHFR Inhibitors

The efficacy of DHFR inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The minimum inhibitory concentration (MIC) is used to assess the effect on whole bacterial cells.

Table 1: Inhibitory Activity of DHFR Inhibitors against Various Bacteria

| Inhibitor | Bacterial Species | IC50 (µM) | Ki (nM) | Reference(s) |

| Trimethoprim | Escherichia coli | - | 4-5 | [11] |

| Trimethoprim | Staphylococcus aureus | - | - | [4] |

| Trimethoprim | Bacillus anthracis | - | - | [4] |

| Methotrexate | Mycobacterium tuberculosis | 16.0 ± 3.0 | - | [12] |

| CTh7 | Homo sapiens (for comparison) | 0.15 | - | [13] |

| CTh3 | Staphylococcus aureus | 5 (MIC) | - | [13] |

| CTh4 | Escherichia coli | 5 (MIC) | - | [13] |

| CTh4 | Pseudomonas aeruginosa | 5 (MIC) | - | [13] |

Table 2: Trimethoprim Resistance Frequencies in E. coli

| Geographic Region/Study | Year(s) | Resistance Rate (%) | Reference(s) |

| Australia | 2004 | 16.6 | [6] |

| Australia | 2017 | 31.2 | [6] |

| Developing Countries | - | 54-82 | [6] |

| Lithuania (Human clinical isolates) | 2005-2008 | 18-26 | [14] |

| Lithuania (Diseased animal isolates) | 2005-2008 | 23-40 | [14] |

| Lithuania (Healthy animal isolates) | 2005-2008 | 9-20 | [14] |

Bacterial Resistance to DHFR Inhibitors

The clinical utility of DHFR inhibitors is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

-

Mutations in the folA gene: Point mutations in the gene encoding DHFR can alter the active site, reducing the binding affinity of the inhibitor.[15]

-

Acquisition of resistant DHFR genes: Bacteria can acquire plasmids or transposons carrying genes that encode for DHFR variants that are inherently resistant to the inhibitor.[5][6] More than 40 different trimethoprim resistance genes (dfr) have been identified.[6]

-

Overproduction of DHFR: Increased expression of the DHFR enzyme can overcome the inhibitory effect of the drug.

-

Efflux pumps: Some bacteria utilize efflux pumps to actively transport the inhibitor out of the cell.

The workflow for identifying resistance mutations is depicted below.

Experimental Protocols

DHFR Enzyme Inhibition Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][17]

Materials:

-

Purified bacterial DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Test inhibitor compound

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture in the microplate wells or cuvettes containing DHFR Assay Buffer, NADPH, and the purified DHFR enzyme.

-

For inhibitor screening, add the test compound at various concentrations to the respective wells. Include a control with no inhibitor.

-

Incubate the mixture for a short period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Test inhibitor compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test inhibitor in the growth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).[18]

-

Inoculate each well containing the inhibitor dilutions with the bacterial suspension. Include a positive control well (bacteria, no inhibitor) and a negative control well (medium, no bacteria).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in a well with no visible growth.[19]

Site-Directed Mutagenesis of the DHFR Gene

This technique is used to introduce specific mutations into the DHFR gene to study their effect on enzyme activity and inhibitor binding, thereby confirming their role in resistance.[7][20]

Materials:

-

Plasmid DNA containing the wild-type DHFR gene

-

Custom-synthesized oligonucleotide primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which includes the original parental plasmid DNA, leaving the newly synthesized, unmethylated (mutated) plasmid DNA intact.[20]

-

Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

-

Selection and Screening: Plate the transformed cells on selective agar plates (containing an appropriate antibiotic). Select individual colonies and isolate the plasmid DNA.

-

Verification: Verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Characterization: Express the mutant DHFR protein and purify it. Characterize its enzymatic activity and inhibitor sensitivity using the DHFR enzyme inhibition assay described above.

Conclusion and Future Directions

DHFR remains a compelling target for the development of new antibacterial agents. A thorough understanding of its mechanism of action, coupled with quantitative analysis of inhibitor potency and a clear picture of resistance mechanisms, is essential for the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to investigate DHFR inhibitors and to develop strategies to overcome the challenge of antibiotic resistance. Future research should focus on the discovery of inhibitors with novel scaffolds that are less susceptible to existing resistance mechanisms and on the exploration of combination therapies that target multiple pathways in bacteria.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genomic analysis of trimethoprim-resistant extraintestinal pathogenic Escherichia coli and recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed mutagenesis of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. addgene.org [addgene.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. emerypharma.com [emerypharma.com]

- 20. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

A Technical Guide to the Preliminary Screening of Antibacterial Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The preliminary screening of compound libraries is a critical initial step in this endeavor, aimed at identifying promising "hit" compounds with antibacterial activity. This guide provides an in-depth overview of the core methodologies, data interpretation, and strategic workflows essential for a successful antibacterial screening campaign.

High-Throughput Screening (HTS) Strategies

High-throughput screening (HTS) enables the rapid evaluation of large chemical libraries for their ability to inhibit bacterial growth or interfere with essential bacterial pathways.[1] The two primary HTS approaches are whole-cell screening and target-based screening.

-

Whole-Cell Screening: This is a phenotypic approach that directly assesses the ability of a compound to inhibit the growth of a specific bacterium.[1] It is advantageous as it simultaneously screens for compounds that can penetrate the bacterial cell envelope and are not susceptible to efflux pumps. However, identifying the specific molecular target of an active compound can be challenging.[1]

-

Target-Based Screening: This approach focuses on identifying compounds that inhibit a specific, essential bacterial enzyme or protein in a biochemical assay.[1] While the mechanism of action is known from the outset, compounds identified in this manner may not exhibit whole-cell activity due to poor permeability or efflux.[1]

A common strategy is to employ a whole-cell primary screen to identify active compounds, followed by secondary assays to elucidate the mechanism of action.

Experimental Protocols for Primary Screening

The following are detailed protocols for two standard methods used in the preliminary screening of antibacterial compounds: broth microdilution and agar disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[2]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), adjusted for cation concentrations as needed[2]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

Multichannel pipette

-

Plate reader (optional, for automated reading)

Protocol:

-

Prepare Compound Dilutions: Serially dilute the test compounds in MHB in the 96-well plates to achieve a range of concentrations. Typically, a 2-fold serial dilution is performed.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[2]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive control wells (bacteria with no compound) and negative control wells (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by using a plate reader to measure optical density.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to a compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm in diameter)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compounds

-

Sterile swabs

-

Forceps

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate using sterile forceps. Ensure the disks are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

Quantitative data from preliminary screening should be summarized in a clear and structured format to facilitate comparison and decision-making.

Hit Rates in High-Throughput Screening

The hit rate is the percentage of compounds in a library that exhibit significant activity in a primary screen. Hit rates can vary widely depending on the screening assay, compound library, and target organism.

| Screening Campaign | Library Size | Hit Rate | Reference |

| Whole-cell screen against Burkholderia cenocepacia | 29,537 | 0.87% | [3] |

| Virtual screening with machine learning followed by testing | 43 | 11.63% | [3] |

| Typical experimental HTS | Varies | 0.01-1% | [2][4] |

| Typical prospective virtual screening | Varies | 1-40% | [4] |

Minimum Inhibitory Concentrations (MICs) of Common Antibiotics against ESKAPE Pathogens

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that are a major focus of antibacterial drug discovery.[5] The following table provides representative MIC values for common antibiotics against these pathogens.

| Antibiotic | E. faecium (µg/mL) | S. aureus (MRSA) (µg/mL) | K. pneumoniae (µg/mL) | A. baumannii (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| Vancomycin | 1 - >256 | 1 - 2 | Resistant | Resistant | Resistant | [6] |

| Linezolid | 1 - 4 | 1 - 4 | 2 - 8 | 4 - 16 | 16 - >64 | [6] |

| Daptomycin | 1 - 8 | 0.25 - 1 | Resistant | Resistant | Resistant | [6] |

| Meropenem | >16 | >16 | ≤0.25 - >16 | 0.5 - >32 | 0.25 - >16 | [7] |

| Ciprofloxacin | 1 - >32 | 0.25 - >32 | ≤0.25 - >32 | 0.25 - >32 | ≤0.25 - >32 | [7] |

| Amikacin | >64 | 4 - >64 | ≤2 - >64 | 2 - >64 | 1 - >64 | [6] |

| Colistin | Resistant | Resistant | ≤0.5 - >16 | ≤0.5 - 4 | ≤0.5 - 8 | [6] |

Note: MIC values can vary significantly between different strains and testing conditions.

Hit Validation and Progression Workflow

A critical phase in the screening process is the validation of initial "hits" to eliminate false positives and prioritize compounds for further development. A typical workflow is outlined below.

Caption: A typical workflow for hit validation and progression in antibacterial drug discovery.

Key Bacterial Signaling Pathways as Drug Targets

Understanding the essential pathways in bacteria is crucial for both target-based drug discovery and for elucidating the mechanism of action of compounds identified in whole-cell screens. Below are diagrams of four major bacterial pathways that are common targets for antibiotics.

Bacterial Cell Wall (Peptidoglycan) Synthesis

The bacterial cell wall is a unique and essential structure, making it an excellent target for antibacterial drugs.[8][9]

Caption: Simplified pathway of bacterial peptidoglycan synthesis.

Bacterial Protein Synthesis

The bacterial ribosome (70S) is structurally different from the eukaryotic ribosome (80S), allowing for selective targeting.[10][11]

Caption: The main stages of bacterial protein synthesis.

Bacterial DNA Replication

Inhibition of DNA replication is a potent mechanism for killing bacteria.[12][13]

Caption: Key steps in bacterial DNA replication.

Bacterial Folate Synthesis

Bacteria synthesize their own folate, an essential cofactor, while humans obtain it from their diet. This metabolic difference provides a selective target.[14][15]

Caption: The bacterial folate synthesis pathway.

Conclusion

The preliminary screening of antibacterial compound libraries is a multifaceted process that requires a combination of robust experimental techniques, careful data analysis, and a strategic workflow for hit validation. By employing the methodologies and principles outlined in this guide, researchers can increase the efficiency and effectiveness of their antibacterial drug discovery efforts, ultimately contributing to the development of new therapies to combat the growing threat of antimicrobial resistance.

References

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assay.works [assay.works]

- 3. A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery | PLOS Computational Biology [journals.plos.org]

- 4. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. nicd.ac.za [nicd.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Diagram a replication fork in bacterial DNA and label the followi... | Study Prep in Pearson+ [pearson.com]

- 13. DNA Replication — Steps & Diagram - Expii [expii.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Silico Modeling of Antibacterial Agent Binding Sites: A Technical Guide Focused on Teixobactin Analogue Compound 26 and Clovibactin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico methodologies used to model the binding sites of a promising class of antibacterial agents that target bacterial cell wall synthesis. Drawing upon published research on the recently discovered antibiotic clovibactin and its analogues, as well as the related compound teixobactin and its derivative, Compound 26, this document outlines the computational strategies, presents key quantitative data, and visualizes the intricate molecular interactions and experimental workflows.

Introduction: The Imperative for Novel Antibiotics and the Role of In-Silico Modeling

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibiotics with novel mechanisms of action. A particularly successful strategy has been the targeting of essential and highly conserved components of bacterial cell wall synthesis. In-silico techniques, such as molecular docking and molecular dynamics simulations, are invaluable in this endeavor. They accelerate the drug discovery process by enabling rapid screening of large compound libraries, predicting binding affinities, and providing detailed insights into the stability and dynamics of ligand-receptor interactions.[1]

This guide focuses on a class of antibiotics that bind to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall.[2] We will explore the in-silico modeling of the binding sites of these agents, with a specific focus on Compound 26, an analogue of the antibiotic teixobactin, and drawing comparative insights from the extensive computational studies on the newer antibiotic, clovibactin.

The Molecular Target: Lipid II and its Pyrophosphate Moiety

The primary molecular target for clovibactin, teixobactin, and their analogues is Lipid II, an essential precursor for the synthesis of peptidoglycan, the main component of the bacterial cell wall.[2][3] The highly conserved pyrophosphate (PPi) group of Lipid II is the key binding site for these antibiotics.[4][5][6] By binding to the pyrophosphate moiety, these compounds effectively sequester Lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis, ultimately leading to bacterial cell death.[1][4][5] This targeted approach, focusing on an immutable and essential component, is a key reason for the low frequency of observed bacterial resistance to these compounds.[4][7]

In-Silico Modeling of Binding Interactions

The investigation of how antibacterial agents like Compound 26 and clovibactin interact with Lipid II at a molecular level relies on a multi-step computational approach.

a) Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

-

Ligand and Receptor Preparation: The three-dimensional structures of the antibacterial agent (ligand) and the target (a truncated Lipid II model containing the pyrophosphate group and MurNAc moiety) are prepared. For the receptor, co-crystallized ligands and water molecules are typically removed.[8]

-

Docking Simulation: Software such as AutoDock is used to perform the docking. The ligand is generally treated as flexible, while the receptor can be rigid or partially flexible. The simulation explores various possible conformations of the ligand within the defined binding site of the receptor.

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode.[9] These predicted complexes are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

b) Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability and dynamics of the ligand-receptor complex over time, providing a more realistic representation of the biological system.

-

System Setup: The top-scoring docked complex is placed in a simulated biological environment, typically a lipid bilayer membrane solvated with water and ions to mimic physiological conditions.

-

Simulation Engine: Software packages like GROMACS or AMBER are used to run the simulations, employing force fields such as CHARMM36 to define the physics of the atomic interactions.[10]

-

Simulation Run: The simulation is run for a significant period (e.g., 100 nanoseconds) to allow the complex to reach equilibrium.[9]

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

-

Binding Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.[9]

-

Interaction Analysis: Detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions throughout the simulation provides insights into the key residues and moieties responsible for binding.

-

c) ADME-Tox Screening: In the early stages of drug discovery, in-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of candidate molecules.

-

Screening Software: Programs like ProTox 3.0 are used to screen compound libraries based on their predicted pharmacokinetic profiles and toxicity.[1][11] This helps in prioritizing candidates with favorable drug-like properties for further investigation.

Quantitative Data on Binding Interactions

The following tables summarize quantitative data from in-silico studies on clovibactin and its analogues, which provide a reference for the expected binding affinities for this class of antibiotics.

Table 1: Molecular Docking Scores of Clovibactin and Analogues against Lipid Precursors (Data sourced from in-silico studies on clovibactin-like compounds)

| Compound | Docking Score against Lipid I (kcal/mol) | Docking Score against Lipid II (kcal/mol) |

| Clovibactin | -9.91 | -7.61 |

| Teixobactin | -7.17 | -4.25 |

| Compound 16 | -7.14 | -5.68 |

| Compound 22 | Not Reported | -7.41 |

| Compound 24 | -7.84 | -5.02 |

| Compound 25 | -7.06 | -5.75 |

| A more negative docking score indicates a higher predicted binding affinity.[9] |

Table 2: Binding Energy from Molecular Dynamics Simulations (Data for complexes with Lipid II over a 100 ns simulation)

| Compound | Average Binding Energy (kcal/mol) |

| Clovibactin | -16.73 |

| Compound 22 | -25.50 |

| Compound 22, an analogue of clovibactin, shows a significantly more negative binding energy, suggesting a stronger and more stable interaction with Lipid II compared to the parent compound.[1][9][11] |

Visualizing Pathways and Workflows

Diagram 1: Mechanism of Action - Inhibition of Cell Wall Synthesis

Caption: Mechanism of action of Compound 26, targeting Lipid II to inhibit cell wall synthesis.

Diagram 2: In-Silico Modeling Experimental Workflow

Caption: Workflow for in-silico identification and analysis of antibacterial agents.

Conclusion

In-silico modeling provides a powerful and efficient framework for understanding the binding mechanisms of novel antibacterial agents and for discovering new lead compounds. The detailed computational analysis of antibiotics like clovibactin and teixobactin analogues, including Compound 26, reveals a consistent mechanism of targeting the highly conserved pyrophosphate moiety of the bacterial cell wall precursor, Lipid II. The quantitative data derived from molecular docking and molecular dynamics simulations are crucial for ranking potential drug candidates and for guiding further experimental validation. The workflows and methodologies outlined in this guide represent a cornerstone of modern drug discovery, paving the way for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains [mdpi.com]

- 10. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Genesis of Proline-Rich Antimicrobial Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich antimicrobial peptides (PrAMPs) represent a unique class of host defense peptides characterized by a high proline content and a distinct, non-lytic mechanism of action. Unlike many other antimicrobial peptides (AMPs) that disrupt microbial membranes, PrAMPs typically translocate into the cytoplasm to engage with intracellular targets, primarily inhibiting protein synthesis.[1][2] This intracellular mode of action, coupled with their high efficacy against Gram-negative bacteria and low toxicity towards eukaryotic cells, makes them promising candidates for novel antibiotic development in an era of rising antimicrobial resistance.[1] This guide provides an in-depth exploration of the origins of PrAMPs, detailing their evolutionary history, the signaling pathways governing their expression, and the experimental methodologies employed in their study.

Defining Proline-Rich Antimicrobial Peptides

The classification of a peptide as a PrAMP has evolved. Initially characterized by a high proline content, a more stringent definition has been proposed to better categorize this diverse family. The current consensus defines PrAMPs based on a combination of structural and functional characteristics.[1][3]

Proposed Definitional Criteria for PrAMPs:

| Criteria | Description | Reference |

| Proline Content | Must constitute at least 25% of the total amino acid residues. | [1] |

| Net Charge | Must be cationic (net positive charge). | [1] |

| Mechanism of Action | Must have at least one intracellular target, such as the 70S ribosome or the chaperone protein DnaK. | [1] |

Evolutionary Origins and Distribution

PrAMPs have been identified across a remarkably diverse range of species, suggesting a widespread and evolutionarily significant role in innate immunity. They have been isolated from insects, mammals, crustaceans, and even plants.[4][5]

Table 1: Distribution of Proline-Rich Antimicrobial Peptides Across Species

| Kingdom | Phylum/Class | Species Example | Peptide Name(s) | Reference |

| Animalia | Arthropoda (Insecta) | Apis mellifera (Honeybee) | Apidaecin, Abaecin | [1] |

| Arthropoda (Insecta) | Drosophila melanogaster | Drosocin | [6] | |

| Arthropoda (Insecta) | Oncopeltus fasciatus (Milkweed bug) | Oncocin | [4] | |

| Chordata (Mammalia) | Bos taurus (Cattle) | Bactenecins (Bac5, Bac7) | [2] | |

| Chordata (Mammalia) | Sus scrofa (Pig) | PR-39 | [2] | |

| Chordata (Mammalia) | Ovis aries (Sheep) | OaBac5, OaBac11 | [4] | |

| Arthropoda (Crustacea) | Scylla paramamosain (Crab) | pPR-AMP1 | [7] | |

| Plantae | Tracheophyta | Brassica napus (Rapeseed) | BnPRP1 | [1] |

Phylogenetic analyses, often employing methods like the Neighbor-Joining method, have been used to infer the evolutionary relationships between different PrAMPs.[1] These studies indicate a complex evolutionary history, with evidence suggesting that the high proline content and specific functional motifs may have arisen through convergent evolution in different lineages to fulfill a similar antimicrobial role. This is supported by the fact that while mammalian and insect PrAMPs share a similar mechanism of action, they are not considered to be evolutionarily related.[8]

Signaling Pathways for PrAMP Induction

The synthesis of PrAMPs is a crucial component of the innate immune response and is tightly regulated by specific signaling pathways that are activated upon pathogen recognition.

Insect Immune Pathways

In insects such as Drosophila, the production of AMPs is primarily controlled by the Toll and Immune Deficiency (IMD) signaling pathways. These pathways are activated by the recognition of microbial components, leading to the activation of NF-κB-like transcription factors (Dif/Dorsal and Relish, respectively), which then drive the expression of AMP genes. While these pathways are known to induce a broad spectrum of AMPs, their specific role in the differential regulation of PrAMPs is an area of ongoing research.

References

- 1. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arts.units.it [arts.units.it]

- 5. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Initial characterization of macrocyclic Schiff base compounds.

An In-depth Technical Guide to the Initial Characterization of Macrocyclic Schiff Base Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for the initial characterization of newly synthesized macrocyclic Schiff base compounds. These compounds, and their metal complexes, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The formation of stable complexes with various transition metals is a key feature, often enhancing their therapeutic potential.[4][5]

Synthesis of Macrocyclic Schiff Bases

The synthesis of macrocyclic Schiff bases is typically achieved through a condensation reaction between a primary amine (or its derivative, like dihydrazone) and a carbonyl compound (aldehyde or ketone).[1][6] A common and effective approach is the template synthesis method, where a metal ion is used to direct the condensation reaction, leading to the formation of the macrocyclic structure.[7][8]

Experimental Protocol: Template Synthesis of a Macrocyclic Schiff Base Ligand Complex

This protocol provides a generalized procedure for a metal-templated [2+2] cyclocondensation.

Materials:

-

Diamine (e.g., ethylenediamine, 1,3-diaminopropane)

-

Dicarbonyl compound (e.g., 2,6-diacetylpyridine, isatin, salicylaldehyde)[6][9]

-

Metal(II) salt (e.g., Ni(II), Cu(II), Co(II) chloride or nitrate)[10]

-

Methanol or Ethanol (anhydrous)

-

Stirring apparatus and reflux condenser

Procedure:

-

Dissolve the dicarbonyl compound (2 mmol) in hot methanol (approx. 50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (approx. 20 mL).

-

Slowly add the methanolic solution of the metal salt to the stirred solution of the dicarbonyl compound.

-

To this mixture, add a methanolic solution of the diamine (2 mmol in approx. 20 mL) dropwise over a period of 30 minutes.

-

Add a few drops of glacial acetic acid to catalyze the condensation reaction.[11]

-

Heat the resulting mixture to reflux for 4-6 hours, during which a colored precipitate should form.[4]

-

After cooling the mixture to room temperature, collect the solid product by vacuum filtration.

-

Wash the precipitate sequentially with cold methanol and then diethyl ether to remove unreacted starting materials.

-

Dry the final product in a vacuum desiccator.

Physicochemical and Spectroscopic Characterization

Once synthesized, a rigorous characterization is essential to confirm the structure, purity, and properties of the macrocyclic compound. This involves a combination of analytical and spectroscopic techniques.[12]

Preliminary Analysis

Initial characterization begins with determining basic physical and chemical properties.

-

Solubility: The solubility of the synthesized compounds is tested in various common organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) and water. Macrocyclic complexes are often soluble in polar aprotic solvents like DMSO and DMF.[4][13]

-

Melting Point: The melting or decomposition temperature is measured to assess the purity and thermal stability of the compound.[8][10]

-

Molar Conductivity: For metal complexes, measuring molar conductivity in a solvent like DMSO helps determine if the anions are coordinated to the metal ion or exist as free ions in the solution, thus indicating the electrolytic nature of the complex.[8][10]

-

Elemental Analysis (CHN): This analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which is compared against the calculated values for the proposed molecular formula to confirm its stoichiometry.[13]

Table 1: Example Physicochemical Data

| Compound ID | Formula | M.P. (°C) | Molar Cond. (Ω⁻¹ cm² mol⁻¹) | Analysis: Found (Calculated) % |

| Ligand (L) | C₂₂H₁₈N₄O₂ | >250 | - | C: 70.57(70.58), H: 4.83(4.85), N: 14.96(14.97) |

| [Cu(L)Cl₂] | C₂₂H₁₈N₄O₂CuCl₂ | >300 | 12.5 | C: 51.91(51.92), H: 3.55(3.56), N: 11.01(11.02) |

| [Ni(L)Cl₂] | C₂₂H₁₈N₄O₂NiCl₂ | >300 | 10.8 | C: 52.43(52.45), H: 3.58(3.60), N: 11.11(11.12) |

Spectroscopic Techniques

Spectroscopy is crucial for elucidating the molecular structure and bonding within the macrocycle.[14][15]

IR spectroscopy is used to identify key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration.

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried sample (1-2 mg) with spectroscopic grade KBr (100-200 mg).

-

Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[16]

-

Identify characteristic absorption bands. A shift in the ν(C=N) band to a lower frequency in the metal complex compared to the free ligand suggests coordination of the imine nitrogen to the metal ion.[13] The appearance of new bands in the 500-400 cm⁻¹ region can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.

Table 2: Key IR Spectral Data (cm⁻¹)

| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |

| Ligand (L) | ~3300 | 1620-1632 | ~1257 | - | - |

| [Cu(L)Cl₂] | - | 1605-1615 | ~1240 | ~450 | ~510 |

| [Ni(L)Cl₂] | - | 1608-1618 | ~1242 | ~455 | ~515 |

Data compiled from literature values.[4][13]

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of the diamagnetic macrocyclic ligand and its complexes (e.g., with Zn(II)).

Experimental Protocol:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Record ¹H and ¹³C NMR spectra using a spectrometer, with tetramethylsilane (TMS) as the internal standard.[10]

-

Analyze the spectra:

-

¹H NMR: Look for the disappearance of the aldehyde proton signal and the amine proton signal, and the appearance of a new signal for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. Aromatic and aliphatic protons will appear in their expected regions.

-

¹³C NMR: Confirm the formation of the imine bond by the presence of a signal for the azomethine carbon, typically between 150-165 ppm.

-

Electronic spectroscopy provides information about the electronic transitions within the molecule and the geometry of the metal complexes.

Experimental Protocol:

-

Prepare a dilute solution (e.g., 10⁻³ M) of the compound in a suitable solvent (e.g., DMSO, DMF).[8]

-

Record the absorption spectrum over a range of 200-800 nm.[11]

-

Analyze the spectra:

-

Ligand: Intense bands in the UV region (250-350 nm) are typically assigned to π → π* and n → π* transitions of the aromatic rings and the C=N group.[4][11]

-

Complexes: The appearance of new, lower-energy bands in the visible region (d-d transitions) or charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) can suggest the coordination geometry (e.g., octahedral, square planar) around the metal ion.[11]

-

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for the proposed structure.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer (e.g., using ESI - Electrospray Ionization).

-

Analyze the resulting mass spectrum. The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion peak [M]⁺ or related fragments (e.g., [M+H]⁺), confirming the molecular weight of the compound.[4]

Structural Elucidation

While spectroscopic methods provide strong evidence for the proposed structure, definitive structural proof, especially for metal complexes, often requires X-ray diffraction.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule, including precise bond lengths, bond angles, and coordination geometry.[17][18] This technique is invaluable for confirming the macrocyclic nature of the compound and understanding the coordination environment of the metal ion.[19]

Experimental Protocol:

-

Grow single crystals of the compound, suitable for X-ray analysis. This is often the most challenging step and may require techniques like slow evaporation of a saturated solution or diffusion of a non-solvent.

-

Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Process the data and solve the crystal structure using specialized software. The resulting model will show the precise atomic positions.

Relevance in Drug Development

The characterization of macrocyclic Schiff bases is the foundational step for their exploration as therapeutic agents. Their structure dictates their ability to interact with biological targets. For instance, the planar moieties in some Schiff base complexes allow them to intercalate with DNA, a potential mechanism for anticancer activity.[5][20] The enhanced lipophilicity and stability of metal complexes can improve bioavailability and antimicrobial efficacy compared to the free ligands.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. ionicviper.org [ionicviper.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. sciensage.info [sciensage.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and characterization of Schiff base octaazamacrocyclic complexes and their biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 16. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The X-ray crystal structure of a novel Schiff base macrocycle containing a tricyclic (7 + 12 + 7) inner ring system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base [mdpi.com]

- 20. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Spectrum of Activity for New Antibacterial Compounds: A Technical Guide

The rise of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1][2][3] A critical step in this process is determining the compound's spectrum of activity—the range of bacterial species against which it is effective. This guide provides an in-depth overview of the core methodologies, data interpretation, and workflows essential for researchers, scientists, and drug development professionals.

Core Concepts in Antibacterial Susceptibility Testing

Understanding the spectrum of a new compound begins with quantifying its activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC) .

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5][6] It is a fundamental measure of a drug's potency.[7]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This metric helps distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8]

-

Spectrum of Activity: This describes the breadth of microorganisms a drug is effective against. It can be categorized as:

-

Broad-Spectrum: Active against a wide range of bacteria, including both Gram-positive and Gram-negative species.

-

Narrow-Spectrum: Active against a limited range of bacterial species.[9]

-

Experimental Protocols for In Vitro Spectrum Determination

Several standardized methods are used to determine the MIC of a new compound. The choice of method often depends on the compound's properties, the number of isolates to be tested, and the required throughput.

This technique involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[10][11] It can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[6]

Detailed Protocol for Broth Microdilution:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][10]

-

Inoculum Preparation: Culture the test bacterium on an agar plate. Select several colonies to inoculate a broth, and incubate until it reaches a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).[13]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[4][11]

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[4][14] Microplate readers can also be used for automated optical density measurements.[10]

In this method, the antimicrobial agent is incorporated directly into the agar medium at various concentrations.

Detailed Protocol for Agar Dilution:

-

Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton Agar), each containing a specific concentration of the test compound.[15][16] The compound is added to the molten agar before it solidifies.[6]

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth dilution method.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. Multiple strains can be tested on a single plate.

-

Incubation: Incubate the plates under appropriate conditions.

-

Reading the MIC: The MIC is the lowest concentration of the compound on an agar plate that completely inhibits the visible growth of the test organism.[16]

Diffusion methods are based on the principle of an antimicrobial gradient forming in agar.

-

Disk Diffusion (Kirby-Bauer Method): Paper disks impregnated with a known amount of the antimicrobial agent are placed on an agar plate swabbed with the test organism. The drug diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured, which correlates indirectly with the MIC.[14][16]

-

Gradient Diffusion (Etest): A plastic strip with a predefined, continuous gradient of an antimicrobial agent is placed on an inoculated agar plate.[11] After incubation, an elliptical zone of inhibition forms, and the MIC is read directly from a scale on the strip where the edge of the inhibition zone intersects it.[7][10]

Data Presentation and Interpretation

Quantitative data from susceptibility testing must be presented clearly to allow for comparison and analysis.

Table 1: Example MIC Data for a Novel Compound (Compound X)

| Bacterial Strain | Type | Source | MIC (µg/mL) of Compound X | MIC (µg/mL) of Vancomycin (Control) | MIC (µg/mL) of Ciprofloxacin (Control) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Reference | 0.5 | 1 | 0.25 |

| Staphylococcus aureus (MRSA) | Gram-positive | Clinical | 1 | >128 | 32 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | Reference | 2 | 2 | 1 |

| Enterococcus faecium (VRE) | Gram-positive | Clinical | 4 | >128 | 64 |

| Escherichia coli ATCC 25922 | Gram-negative | Reference | 32 | N/A | 0.015 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Reference | >128 | N/A | 0.5 |

| Klebsiella pneumoniae (CRE) | Gram-negative | Clinical | >128 | N/A | >128 |

N/A: Not Applicable, as Vancomycin is not typically active against Gram-negative bacteria.

Interpretation of Results:

The raw MIC value is interpreted using clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

-

Susceptible (S): The infection is likely to respond to a standard dosage of the drug.[5][17] The MIC is below the established breakpoint.[14]

-

Intermediate (I) or Susceptible-Dose Dependent (SDD): The infection may respond to higher or more frequent doses of the drug.[5][14][17]

-

Resistant (R): The infection is unlikely to respond to the drug, as the MIC exceeds the attainable concentrations in the body.[5][17]

Visualizing Workflows and Relationships

Understanding the logical flow of experiments and the interplay of different pharmacological parameters is crucial for drug development.

The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

While the MIC is a crucial in vitro metric, clinical success depends on achieving and maintaining an effective drug concentration at the site of infection.[18][19] This is where PK/PD modeling becomes essential.

-

Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[18]

-

Pharmacodynamics (PD): Describes what the drug does to the microbe.[18]

Key PK/PD indices that correlate with antibacterial efficacy include:

-

Cmax/MIC: The ratio of the peak drug concentration to the MIC. Important for concentration-dependent killers like aminoglycosides.

-

AUC24/MIC: The ratio of the 24-hour Area Under the Curve (total drug exposure) to the MIC.[20]

-

%T > MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC. Critical for time-dependent agents like beta-lactams.[20]

Integrating MIC data with PK/PD parameters provides a more robust prediction of a compound's potential clinical effectiveness than relying on the MIC alone.[21][22]

Conclusion